molecular formula C6H7N3O2 B021948 2-Amino-3-methyl-5-nitropyridine CAS No. 18344-51-9

2-Amino-3-methyl-5-nitropyridine

Cat. No. B021948
CAS RN: 18344-51-9
M. Wt: 153.14 g/mol
InChI Key: JLPYUDJJBGYXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

Extensive research has been conducted on the molecular and crystal structures of 2A3M5NP, employing techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies reveal that 2A3M5NP crystallizes in specific space groups and exhibits a layered arrangement stabilized by hydrogen bonds. The molecular structure has been thoroughly analyzed using DFT B3LYP/6-311G(2d,2p) approach, providing insights into the vibrational modes and the stability of the compound (I. Bryndal et al., 2012).

Chemical Reactions and Properties

2A3M5NP undergoes various chemical reactions, showcasing its reactivity and versatility. Notably, the nitropyridine derivative's reactions with nitrous acid and the subsequent synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine demonstrate its potential in creating complex heterocyclic compounds. These reactions not only underline the compound's chemical reactivity but also its applicability in synthesizing novel organic molecules (E. Kalatzis & C. Mastrokalos, 1977).

Physical Properties Analysis

The physical properties of 2A3M5NP, including its crystal structure, thermal stability, and phase transitions, have been extensively studied. Investigations into its vibrational spectra, using both theoretical and experimental approaches, provide detailed insights into the compound's stability and structural characteristics. These studies are crucial for understanding the material's behavior under different environmental conditions and for potential applications in materials science (S. Sivaprakash et al., 2019).

Chemical Properties Analysis

The chemical properties of 2A3M5NP, including its reactivity, electron density distribution, and NBO analysis, have been analyzed using quantum chemical calculations and spectroscopic investigations. These studies highlight the compound's intramolecular charge transfer and hyperconjugative interactions, offering insights into its chemical behavior and potential applications in various fields, including nonlinear optics and materials chemistry (S. Sivaprakash et al., 2019).

Scientific Research Applications

  • Design of Noncentrosymmetric Crystals

    A study by Fur et al. (1996) explored the design of noncentrosymmetric crystals based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies, indicating potential applications in biosensors and drug delivery (Fur et al., 1996).

  • Biotechnological Applications

    Tully et al. (2012) discussed the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans, producing new compounds with potential applications in pharmaceutical and biotechnological industries (Tully et al., 2012).

  • Drug and Pharmaceutical Design

    Sivaprakash et al. (2019) provided insights into the molecular structure and energetics of 2-amino-3-methyl-5-nitropyridine, aiding in the design of new drugs and pharmaceuticals (Sivaprakash et al., 2019).

  • Non-Linear Optical Properties

    Pécaut et al. (1993) showed that 2-amino-5-nitropyridinium halides have herringbone motifs favorable for efficient quadratic non-linear optical properties (Pécaut et al., 1993).

  • Crystallography and Molecular Studies

    Wandas et al. (1997) and Bryndal et al. (2012) conducted studies on the crystal structures and molecular properties of nitropyridine derivatives, offering insights into their layered arrangements and stability (Wandas et al., 1997), (Bryndal et al., 2012).

  • Chemical Reactions and Transformations

    Studies by Rakhit et al. (1979) and Bakke et al. (2001) explored chemical reactions and transformations involving aminopyridines, demonstrating novel synthesis processes and regioselective substitutions (Rakhit et al., 1979), (Bakke et al., 2001).

  • Pharmaceutical and Medicinal Chemistry

    Various studies have indicated the potential of 2-amino-3-methyl-5-nitropyridine derivatives in pharmaceuticals, anticoccidial agents, and tumor inhibition (Morisawa et al., 1977), (Temple et al., 1992).

  • Spectroscopic Investigations and Chemical Analyses

    Studies have focused on spectroscopic investigations, vibrational studies, and quantum chemical calculations to understand the properties and potential chemical reactivity of 2-amino-3-methyl-5-nitropyridine and its derivatives (Balachandran et al., 2012), (Velraj et al., 2015).

Safety And Hazards

2-Amino-3-methyl-5-nitropyridine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPYUDJJBGYXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370314
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-5-nitropyridine

CAS RN

18344-51-9
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methyl-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methyl-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methyl-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methyl-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-methyl-5-nitropyridine

Citations

For This Compound
40
Citations
S Sivaprakash, S Prakash, S Mohan, SP Jose - Heliyon, 2019 - cell.com
… Quantum chemical calculations on energy and molecular structure of 2-amino-3-methyl-5-nitropyridine (2A3M5NP) have been attempted by implementing DFT/B3LYP method using 6-…
Number of citations: 18 www.cell.com
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in elimination of the amino group and reduction of the nitro group with formation of …
Number of citations: 5 link.springer.com
M Barzaghi, A Gamba, G Morosi… - The Journal of Physical …, 1978 - ACS Publications
… The same method15 (nitration and thermal rearrangement) was used to obtain 2-amino-3-methyl-5-nitropyridine from 2-amino-3-methylpyridine (Fluka, mp 255 C sublimated), 2-amino-…
Number of citations: 19 pubs.acs.org
JM Bakke - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Reaction of pyridine and substituted pyridines with N 2 O 5 in an organic solvent gives the N‐nitropyridinium ion. When this is reacted with SO 2 /HSO 3 ‐ in water, 3‐nitropyridine is …
Number of citations: 24 onlinelibrary.wiley.com
J Lorenc, A Zając, J Janczak, R Lisiecki… - Journal of Molecular …, 2022 - Elsevier
Three new 2-N-methylamino-4-nitropicoline-(3, 5 or 6) N-oxides were synthesised. Their structures were characterized on the basis of X-ray diffraction studies carried out for one of the …
Number of citations: 1 www.sciencedirect.com
NL John, S Abraham, J George, P Aswathy… - Journal of Molecular …, 2023 - Elsevier
Single crystals of an organic 2-amino 5-chloropyridine (2A5CP) have been grown by slow evaporation and confirmed by XRD. DFT calculations, spectroscopic studies, …
Number of citations: 2 www.sciencedirect.com
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… (I) to 2amino-3-methyl-5-nitropyridine (II); this compound was … by the diazotization of 2-amino-3-methyl-5-nitropyridine (II) … Attempted deamination of 2-amino-3-methyl-5-nitropyridine (II) …
Number of citations: 37 pubs.acs.org
JM Bakke, H Svensen, R Trevisan - Journal of the Chemical Society …, 2001 - pubs.rsc.org
Nine 3-nitropyridine compounds and 4-nitroisoquinoline have been aminated in the 6-position (for 4-nitroisoquinoline in the 1-position) by vicarious nucleophilic substitution reactions. …
Number of citations: 36 pubs.rsc.org
P Barczynski, HC Van der Plas - The Journal of Organic …, 1982 - ACS Publications
… A precipitate was yielded, which was filtered and identified by XH NMR and mass spectrometry as crude 2amino-3-methyl-5-nitropyridine (3b; 25 mg, 33%) 2-Ethyl-5nitropyrimidine (2c) …
Number of citations: 28 pubs.acs.org
B Çalişkan, M Çivi, M Birey - Radiation Effects and Defects in Solids, 2006 - Taylor & Francis
A free radical produced by 60 Co- γ irradiation in single crystals of 4-nitropyridine N-oxide, C 5 H 4 N 2 O 3 , has been observed and analyzed for different orientations of the crystal in …
Number of citations: 14 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.